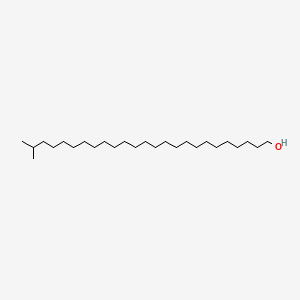
Isohexacosyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohexacosyl alcohol, also known as 24-methylpentacosan-1-ol, is a very long-chain primary fatty alcohol. It is a white waxy solid at room temperature and is freely soluble in chloroform but insoluble in water. This compound is naturally found in the epicuticular wax and plant cuticle of many plant species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isohexacosyl alcohol can be synthesized through several methods:
Reduction of Fatty Acids or Esters: One common method involves the reduction of fatty acids or their esters using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydroboration-Oxidation of Alkenes: Another method is the hydroboration-oxidation of alkenes, where the alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acid methyl esters derived from natural oils. This process typically uses a metal catalyst such as nickel or palladium under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Isohexacosyl alcohol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Esterification: It reacts with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts such as sulfuric acid (H2SO4).
Dehydration: Under acidic conditions, this compound can undergo dehydration to form alkenes
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Esterification: Carboxylic acids, acid anhydrides, sulfuric acid (H2SO4)
Dehydration: Acidic conditions, typically using sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Esterification: Esters
Dehydration: Alkenes
Aplicaciones Científicas De Investigación
Isohexacosyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: It is studied for its role in the structure and function of plant cuticles and epicuticular waxes.
Medicine: Research is ongoing into its potential therapeutic properties, including its use in drug delivery systems.
Industry: this compound is used in the production of cosmetics, lubricants, and surfactants
Mecanismo De Acción
Isohexacosyl alcohol can be compared with other long-chain fatty alcohols such as:
Hexacosanol (Ceryl Alcohol): Similar in structure but lacks the methyl group at position 24.
Octacosanol: Another long-chain fatty alcohol with two additional carbon atoms compared to this compound.
Uniqueness: this compound’s unique feature is the methyl group at position 24, which can influence its physical and chemical properties, making it distinct from other long-chain fatty alcohols .
Comparación Con Compuestos Similares
- Hexacosanol (Ceryl Alcohol)
- Octacosanol
- Tetracosanol
Propiedades
Número CAS |
68444-33-7 |
|---|---|
Fórmula molecular |
C26H54O |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
24-methylpentacosan-1-ol |
InChI |
InChI=1S/C26H54O/c1-26(2)24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27/h26-27H,3-25H2,1-2H3 |
Clave InChI |
XCAKLCDEUPZJOI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCO |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCO |
Key on ui other cas no. |
68444-33-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















